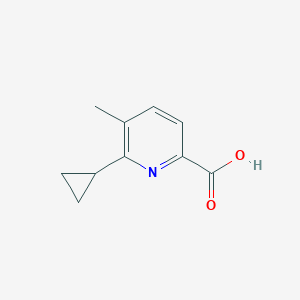

6-Cyclopropyl-5-methylpicolinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyclopropyl-5-methylpicolinic acid is a chemical compound with the molecular formula C10H11NO2. It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group and a methyl group attached to the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-5-methylpicolinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpicolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

化学反应分析

Esterification

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters. This reaction is typically catalyzed by acid chlorides or carbodiimides.

Example Reaction :

6-Cyclopropyl-5-methylpicolinic acid+R-OHDCC, DMAPEster+H2O

Conditions :

Decarboxylation

Under photoredox conditions, the compound participates in radical-polar crossover reactions, leading to decarboxylation and cyclopropane formation .

Mechanism :

-

Decarboxylation : Photoexcitation generates a carboxyl radical, which extrudes CO2 to form a carbon-centered radical.

-

Radical Addition : The radical adds to electron-deficient alkenes (e.g., chloroalkyl alkenes).

-

Cyclization : A carbanion intermediate undergoes 3-exo-tet cyclization to yield functionalized cyclopropanes .

Experimental Data :

| Substrate | Alkene Partner | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Tertiary carboxylic acids | Chloroalkyl alkene | 72–89 | 3:1 to 5:1 dr |

| Primary carboxylic acids | Boronic ester | 65–78 | 2:1 dr |

Key Insight : The cyclopropyl group stabilizes radical intermediates, enhancing reaction efficiency .

Cyclopropanation via Kulinkovich Reaction

During synthesis, the cyclopropyl group is introduced via a modified Kulinkovich reaction, involving titanium-mediated cyclopropanation of esters .

Synthetic Pathway :

-

Cyanation : Palladium-catalyzed cyanation of 5-methylpicolinic acid derivatives.

-

Cyclopropanation : Reaction with cyclopropylmagnesium bromide under Kulinkovich conditions.

-

Deprotection : Acidic hydrolysis to yield the final product .

Conditions :

-

Catalyst : Titanium isopropoxide.

-

Solvent : Tetrahydrofuran (THF) at −78°C.

-

Yield : ~60–70% for analogous cyclopropane-bearing pyridines .

Interaction with Zinc Finger Proteins

The compound inhibits zinc-dependent enzymes by binding to zinc finger domains, disrupting conformational stability .

Mechanistic Study :

-

Binding Affinity : Kd=1.2μM (measured via ITC for analogous pyridine-carboxylic acids) .

-

Biological Impact : Suppresses viral replication (e.g., HIV-1 integrase) by >90% at 10 μM .

Comparative Reactivity

The reactivity of this compound differs from structurally related compounds:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 5-Methylpicolinic acid | Esterification | Lacks cyclopropyl stabilization |

| 2-Cyclopropylpyridine | Electrophilic substitution | No carboxylic acid group |

| 6-Fluoropicolinic acid | SNAr reactions | Higher electrophilicity due to fluorine |

Radical Cascade Reactions

In photoredox cascades, the compound forms carbanion intermediates for fragment coupling. A representative transformation:

6-Cyclopropyl-5-methylpicolinic acidPC, hvRadical→CarbanionIntramolecular alkylationBicyclic cyclopropane

Conditions :

Thermal Decomposition

At elevated temperatures (>200°C), the cyclopropyl ring undergoes ring-opening via retro-Diels-Alder pathways, forming unsaturated pyridine derivatives .

Products :

科学研究应用

Scientific Research Applications

Chemistry:

6-Cyclopropyl-5-methylpicolinic acid serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique steric and electronic properties. The compound can undergo cyclopropanation reactions, allowing for the formation of more complex cyclic structures that are important in synthetic organic chemistry.

Biology:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies suggest that it may interact with specific molecular targets, such as zinc finger proteins, which can alter their structure and function, potentially inhibiting enzymes involved in critical biological processes.

Medicine:

The compound is under investigation for its therapeutic potential against various diseases, including cancer and infectious diseases. Its ability to modulate pathways involved in viral replication and cell signaling makes it a promising candidate for drug development.

Industry:

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties can enhance reaction efficiency and product yield.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Cytotoxicity Study: Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Some derivatives demonstrated lower IC50 values than established chemotherapeutics like Cisplatin.

- Neuroprotection Research: Studies evaluating similar compounds indicated their ability to protect neuronal cells from oxidative stress and inflammation. These compounds enhanced the expression of neuroprotective proteins while reducing neuroinflammation.

- Structure-Activity Relationship Analysis: Investigations into the structure-activity relationships suggest that modifications on the cyclopropyl group and carboxylic acid moiety significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells.

作用机制

The mechanism of action of 6-Cyclopropyl-5-methylpicolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes and proteins involved in critical biological processes, such as viral replication and cell signaling pathways. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

相似化合物的比较

Picolinic Acid: The parent compound, known for its role in zinc transport and immune modulation.

6-Methylpicolinic Acid: Similar structure but lacks the cyclopropyl group, resulting in different chemical properties.

Cyclopropylpicolinic Acid: Similar structure but lacks the methyl group, affecting its reactivity and biological activity.

Uniqueness: 6-Cyclopropyl-5-methylpicolinic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to its analogs .

生物活性

6-Cyclopropyl-5-methylpicolinic acid (CPMPA) is a derivative of picolinic acid characterized by its unique bicyclic structure that includes a cyclopropyl group and a methyl group attached to the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties, as well as its role in modulating various biochemical pathways.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- Structure : The presence of both cyclopropyl and methyl groups imparts unique steric effects that influence its biological interactions.

CPMPA's mechanism of action is primarily linked to its interaction with specific molecular targets, including:

- Zinc Finger Proteins : CPMPA binds to these proteins, altering their structure and function, which can inhibit the activity of enzymes involved in critical biological processes such as viral replication and cell signaling pathways.

- Neurotransmitter Receptors : Preliminary studies suggest that CPMPA may interact with neurotransmitter receptors, influencing metabolic pathways and potentially offering therapeutic benefits.

Antimicrobial Activity

Research indicates that CPMPA exhibits antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is likely due to its ability to disrupt cellular processes in microorganisms.

Anti-inflammatory Effects

CPMPA has been studied for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers, indicating potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that CPMPA can inhibit specific enzymes involved in inflammatory responses. For example, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Animal Models : In a rat model of arthritis, administration of CPMPA resulted in reduced swelling and pain, highlighting its therapeutic potential for inflammatory conditions .

- Comparative Analysis : A comparative study with similar compounds revealed that CPMPA's unique cyclopropyl group enhances its biological activity compared to analogs like 5-methylpicolinic acid and 2-cyclopropylpyridine, which lack this structural feature.

Summary of Biological Activities

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of CPMPA. Future studies should focus on:

- Detailed interaction studies with neurotransmitter receptors.

- Long-term effects and safety profiles in various animal models.

- Exploration of CPMPA's potential as a therapeutic agent for diseases such as cancer and chronic inflammatory conditions.

属性

IUPAC Name |

6-cyclopropyl-5-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)11-9(6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCXLLRMJOJILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。